

An In-depth Technical Guide to PROTACmediated Degradation Using FKBP12 Ligands

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Compound of Interest

Compound Name: FKBP12 PROTAC dTAG-13

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This technical guide provides a comprehensive overview of the principles, methodologies, and key data related to the targeted degradation of FKBP12 using Proteolysis-Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Core Principle of PROTAC-Mediated FKBP12 Degradation

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a protein of interest (POI).[1] A PROTAC consists of three key components: a ligand that binds to the target protein (in this case, FKBP12), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

The mechanism of action involves the PROTAC molecule acting as a molecular bridge, inducing the formation of a ternary complex between FKBP12 and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the surface of FKBP12.[1] The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is subsequently released and can participate in further catalytic cycles of degradation.[2]

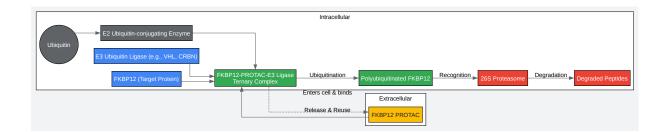
A significant application involving FKBP12 in the PROTAC field is the dTAG (degradation tag) system. This system utilizes a mutant form of FKBP12, FKBP12F36V, which is not recognized



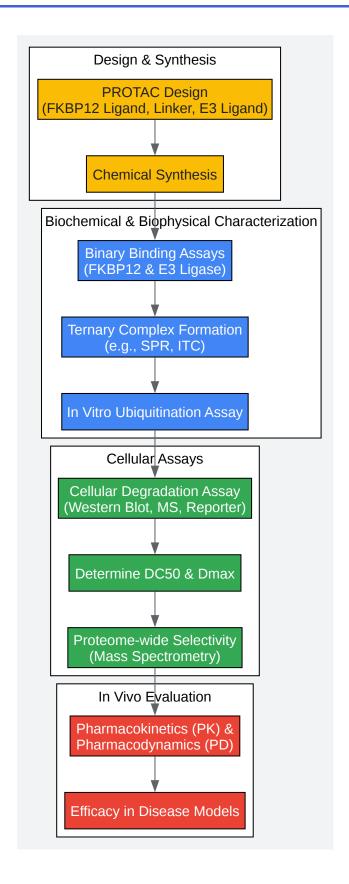
by endogenous ligands but can be selectively targeted by synthetic ligands.[2] By fusing the FKBP12F36V tag to a protein of interest, researchers can achieve rapid and specific degradation of that protein using a corresponding dTAG PROTAC.[2]

Signaling Pathway Diagram









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